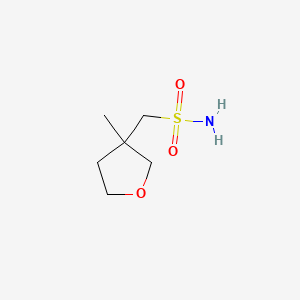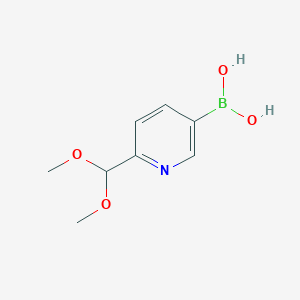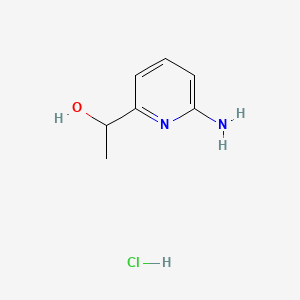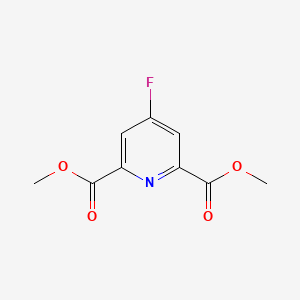
(3-Methyloxolan-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyloxolan-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO3S It is a derivative of oxolane, featuring a methanesulfonamide group attached to the 3-methyl position of the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxolan-3-yl)methanesulfonamide typically involves the reaction of 3-methyloxolane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methyloxolane+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Methyloxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
科学的研究の応用
(3-Methyloxolan-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3-Methyloxolan-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
- (2-Methyloxolan-3-yl)methanesulfonamide
- (5-Methyloxolan-2-yl)methanesulfonamide
Uniqueness
(3-Methyloxolan-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the oxolane ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.
特性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
(3-methyloxolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
InChIキー |
VYDLOMNIPXBHAO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC1)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)




![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)




![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
